molecular formula C10H11ClN2O3 B1440753 N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine CAS No. 1220031-50-4

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine

Cat. No. B1440753
M. Wt: 242.66 g/mol
InChI Key: FHZGPYQITPSXGM-UHFFFAOYSA-N
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Description

Chlorantraniliprole is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . It is highly persistent in the environment .


Molecular Structure Analysis

The molecular formula of chlorantraniliprole is C18H14BrCl2N5O2 . Its structural formula shows the arrangement of atoms and the chemical bonds between them .


Physical And Chemical Properties Analysis

Chlorantraniliprole has a molecular weight of 483.15 g/mole . It has a low aqueous solubility and a low volatility .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Kinetic Study of Chlorine Transfer : Research on the kinetics of chlorine transfer from N-chlorosuccinimide to amino compounds, including 2-methylalanine, has been conducted. This study is significant for understanding the reaction mechanisms involving N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine and similar compounds (Antelo et al., 1997).

Synthesis and Antimicrobial Properties

  • Synthesis of Pyridine-Bridged Schiff Bases : A study on the synthesis of Schiff's bases starting from pyridine derivatives, including 2-methylalanine, highlights the potential of these compounds as antimicrobial agents (Al-Omar & Amr, 2010).

Novel Synthesis Strategies

  • Synthesis of Heteroannulated Pyridinones : Research has been conducted on the synthesis of heteroannulated pyridinones from dehydroamino acid derivatives, including N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine. This work is crucial for developing new strategies in organic synthesis (Queiroz et al., 2008).

Bacterial Metabolism Studies

  • Bacterial Metabolism of 2-Methylalanine : Investigations into the bacterial metabolism of 2-methylalanine, a component of N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, provide insights into bacterial adaptive enzyme systems and their metabolizing capabilities (Aaslestad & Larson, 1964).

Peptide Synthesis Research

  • Peptides Derived from Alpha-Methylalanine : A study on the synthesis of peptides derived from alpha-methylalanine, including analogs of 2-methylalanine, adds to our understanding of peptide synthesis and the challenges involved due to steric hindrance (Leplawy et al., 1960).

RNA Methylation Studies

  • Methylation of RNA Purine Bases by Methyl Radicals : Research into the methylation of RNA purine bases by methyl radicals, including interactions with 2-methylalanine, has implications for understanding DNA and RNA interactions at a molecular level (Kang et al., 1993).

Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide

  • Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : A study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, related to N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, provides insights into the formation of these compounds and their potential applications (Qing-cai, 2011).

Safety And Hazards

Chlorantraniliprole is highly toxic to aquatic invertebrates, moderately toxic to birds and aquatic plants, and has a low toxicity to bees and earthworms . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZGPYQITPSXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229860
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine

CAS RN

1220031-50-4
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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